2-Chloro-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2-Chloro-1,3-thiazole-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C₃HCl₂NO₂S₂ and a molecular weight of 218.08 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The sulfonyl chloride group attached to the thiazole ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,3-thiazole-4-sulfonyl chloride typically involves the chlorination of 1,3-thiazole-4-sulfonic acid or its derivatives. One common method includes the reaction of 1,3-thiazole-4-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
1,3-thiazole-4-sulfonic acid+SOCl2→2-chloro-1,3-thiazole-4-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2-Chloro-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1,3-thiazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological applications .
Comparison with Similar Compounds
- 2-Chloro-4-methylthiazole-5-sulfonyl chloride
- 2-Chloro-1,3-thiazole-5-sulfonyl chloride
Comparison: 2-Chloro-1,3-thiazole-4-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the thiazole ring. This positional difference can significantly influence the compound’s reactivity and the types of derivatives formed. For example, 2-chloro-4-methylthiazole-5-sulfonyl chloride has a methyl group that can affect steric and electronic properties, leading to different reactivity patterns and applications .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPGHWGKYDGZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934444-85-5 |
Source
|
Record name | 2-chloro-1,3-thiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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